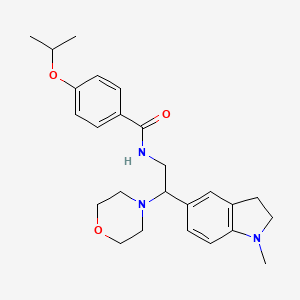4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
CAS No.: 922088-40-2
Cat. No.: VC7621455
Molecular Formula: C25H33N3O3
Molecular Weight: 423.557
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 922088-40-2 |
|---|---|
| Molecular Formula | C25H33N3O3 |
| Molecular Weight | 423.557 |
| IUPAC Name | N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-4-propan-2-yloxybenzamide |
| Standard InChI | InChI=1S/C25H33N3O3/c1-18(2)31-22-7-4-19(5-8-22)25(29)26-17-24(28-12-14-30-15-13-28)20-6-9-23-21(16-20)10-11-27(23)3/h4-9,16,18,24H,10-15,17H2,1-3H3,(H,26,29) |
| Standard InChI Key | MNWIOHHFEYGSPE-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Introduction
Potential Applications and Research Findings
While specific research findings on 4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide are not available, compounds with similar structures have been explored for various applications:
-
Pharmaceuticals: Benzamide derivatives are often studied for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.
-
Biological Interactions: The presence of indoline and morpholine groups suggests potential interactions with biological targets, which could be relevant in drug discovery.
Data Tables for Similar Compounds
Given the lack of specific data on 4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, we can consider similar compounds for insight into potential properties:
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| N-(2-methyl-2-morpholin-4-yl-1-phenylpropylidene)benzamide | C21H24N2O2 | 336.4 g/mol | Pharmaceutical research |
| N-(2-chlorophenethyl)-4-isopropoxy-N-(1-methylpyrrolidin-3-yl)benzamide | C23H29ClN2O2 | 400.9 g/mol | Medicinal chemistry studies |
Future Research Directions
-
Synthesis and Characterization: Developing efficient synthesis methods and characterizing the compound's physical and chemical properties.
-
Biological Activity Screening: Investigating its potential therapeutic applications through in vitro and in vivo studies.
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding how the compound is metabolized and interacts with biological systems.
These steps would provide a comprehensive understanding of 4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide and its potential role in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume